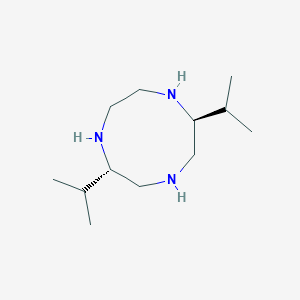
(2S,6S)-2,6-di(propan-2-yl)-1,4,7-triazonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,6S)-2,6-di(propan-2-yl)-1,4,7-triazonane is a chemical compound characterized by its unique structure, which includes a triazonane ring substituted with two isopropyl groups
準備方法
The synthesis of (2S,6S)-2,6-di(propan-2-yl)-1,4,7-triazonane typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the cyclization of a linear precursor containing the necessary functional groups. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and reduce costs.
化学反応の分析
(2S,6S)-2,6-di(propan-2-yl)-1,4,7-triazonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
(2S,6S)-2,6-di(propan-2-yl)-1,4,7-triazonane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (2S,6S)-2,6-di(propan-2-yl)-1,4,7-triazonane involves its interaction with molecular targets and pathways within a system. The compound’s effects are mediated through its ability to bind to specific receptors or enzymes, altering their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the context of its application and the specific biological or chemical system being studied.
類似化合物との比較
(2S,6S)-2,6-di(propan-2-yl)-1,4,7-triazonane can be compared with other similar compounds, such as:
(2S,6S)-2,6-dimethyl-4-[4-(4-propan-2-ylphenoxy)butyl]morpholine: This compound shares structural similarities but differs in its functional groups and overall reactivity.
Propan-2-yl 3-[(2S,6S)-1,2,6-trihydroxycyclohexyl]propanoate: Another structurally related compound with different applications and properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
特性
CAS番号 |
417699-67-3 |
|---|---|
分子式 |
C12H27N3 |
分子量 |
213.36 g/mol |
IUPAC名 |
(2S,6S)-2,6-di(propan-2-yl)-1,4,7-triazonane |
InChI |
InChI=1S/C12H27N3/c1-9(2)11-7-13-8-12(10(3)4)15-6-5-14-11/h9-15H,5-8H2,1-4H3/t11-,12-/m1/s1 |
InChIキー |
YZJRPGBGLOQXKG-VXGBXAGGSA-N |
異性体SMILES |
CC(C)[C@H]1CNC[C@@H](NCCN1)C(C)C |
正規SMILES |
CC(C)C1CNCC(NCCN1)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N'-[1,4-Bis(4-methoxyphenyl)butane-1,4-diylidene]dihydroxylamine](/img/structure/B14251616.png)
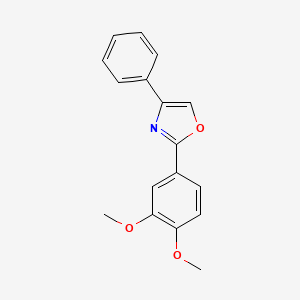

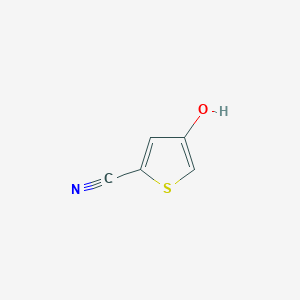
![(2S)-2-[2-[[(1S)-1,2-dicarboxyethyl]-(2-methoxyethyl)amino]ethyl-(2-methoxyethyl)amino]butanedioic acid](/img/structure/B14251635.png)
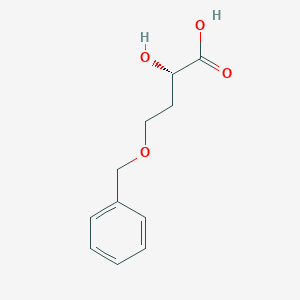
![2H-5,9-Methano[1,3]thiazolo[4,5-h][3]benzazepine](/img/structure/B14251648.png)
![5-[(Hexylsulfanyl)methyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14251650.png)
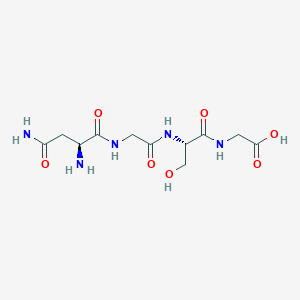
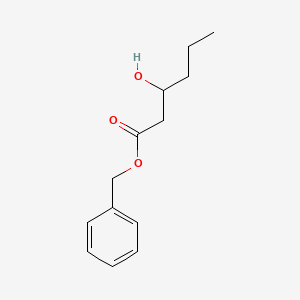
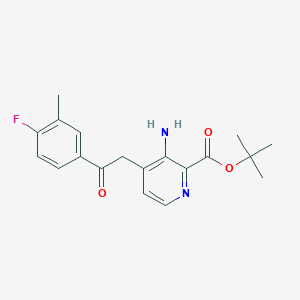
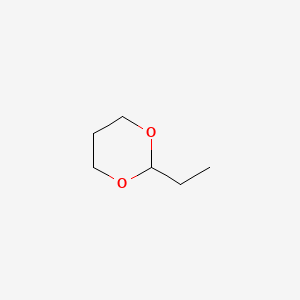
![1-Bis[2-(2-methoxyethoxy)phenyl]phosphoryl-2-(2-methoxyethoxy)benzene;hydrate](/img/structure/B14251684.png)
![1-[2-(Ethenyloxy)ethoxy]dodecane](/img/structure/B14251695.png)
